molecular formula C17H14FN5O3S2 B2986673 N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-52-9

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2986673
CAS No.: 868225-52-9
M. Wt: 419.45
InChI Key: DZNKKKOWOXEVCG-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14FN5O3S2 and its molecular weight is 419.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Kinase Inhibition

One significant application involves the synthesis of substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrate improved enzyme potency and kinase selectivity, leading to complete tumor stasis in Met-dependent cancer models. This area of research is crucial for developing new cancer therapies with favorable pharmacokinetic and safety profiles, highlighting the compound's potential in oncology and its progression into clinical trials (Schroeder et al., 2009).

Antinociceptive Activity

Another application is in the study of antinociceptive activities, where N-substituted carboxamides have been synthesized and evaluated. These compounds exhibit potential therapeutic benefits in pain management, showcasing the chemical's versatility in contributing to novel analgesic drug development (Shipilovskikh et al., 2020).

Heterocyclic Synthesis

The compound also plays a role in heterocyclic synthesis, particularly in generating thienopyrimidines and thieno[3,2-d]pyrimidine derivatives. These synthetic pathways are essential for creating new molecules with potential biological activities, including antibiotic, antimicrobial, and anticancer properties. The versatility in synthetic chemistry not only expands the chemical space for drug discovery but also provides insights into the structure-activity relationships of these heterocyclic compounds (Pokhodylo et al., 2010).

Biological Activity and Antibiotic Synthesis

Research into the synthesis of new antibiotic and antibacterial drugs using thiophene carboxamide derivatives underscores the compound's significance in addressing microbial resistance. The exploration of new antibiotics is critical in the pharmaceutical industry, given the rising concern over resistant bacterial strains. Studies have shown that these synthesized compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new therapeutic agents (Ahmed, 2007).

Microwave-assisted Synthesis

The compound is also involved in microwave-assisted synthetic processes, facilitating the rapid and efficient synthesis of thieno[2,3-d]pyrimidines. This method highlights the compound's utility in streamlining chemical synthesis, contributing to the acceleration of drug discovery and development processes by providing a faster route to synthesize complex molecules with medicinal relevance (Davoodnia et al., 2009).

Properties

IUPAC Name

N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O3S2/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNKKKOWOXEVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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